(R)-1-benzyl-3-ethylpiperazine
CAS No.: 347195-55-5
Cat. No.: VC3249810
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347195-55-5 |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | (3R)-1-benzyl-3-ethylpiperazine |
| Standard InChI | InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1 |
| Standard InChI Key | CTPKPBTULPZITK-CYBMUJFWSA-N |
| Isomeric SMILES | CC[C@@H]1CN(CCN1)CC2=CC=CC=C2 |
| SMILES | CCC1CN(CCN1)CC2=CC=CC=C2 |
| Canonical SMILES | CCC1CN(CCN1)CC2=CC=CC=C2 |
Introduction
(R)-1-Benzyl-3-ethylpiperazine, with the CAS number 347195-55-5, is a chemical compound used primarily in medicinal chemistry and biomedicine. It belongs to the piperazine class of compounds, which are known for their diverse applications in pharmaceuticals and research. This article provides an overview of its properties, applications, and relevant research findings.
Applications
(R)-1-Benzyl-3-ethylpiperazine is utilized in medicinal chemistry for the development of pharmaceuticals and as a building block in organic synthesis. Its applications extend to biomedicine, where it may be involved in research related to drug discovery and development.
Synthesis and Production
The synthesis of (R)-1-Benzyl-3-ethylpiperazine typically involves chiral synthesis methods to achieve the desired R configuration. Companies like Amadis Chemical Company Limited specialize in the production of such compounds, offering high-quality products with strict quality control measures .
Safety and Handling
While specific safety data for (R)-1-Benzyl-3-ethylpiperazine is limited, handling of similar piperazine derivatives requires caution due to potential skin and eye irritation. Storage should be in tightly closed containers, and handling should follow standard laboratory safety protocols.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume